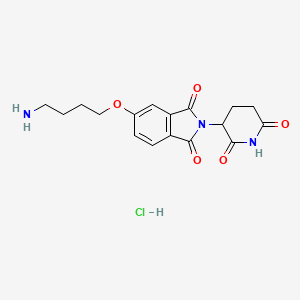
Hsp90-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsp90-IN-25 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those involved in cancer progression. This compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells by targeting Hsp90 and disrupting its function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield of the final product .
化学反応の分析
Types of Reactions
Hsp90-IN-25 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced .
科学的研究の応用
Hsp90-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in cell biology studies to investigate the function of Hsp90 in protein folding, stabilization, and degradation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving Hsp90 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90 .
作用機序
Hsp90-IN-25 exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This disruption of Hsp90 function leads to the destabilization and degradation of its client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 by this compound ultimately results in the suppression of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Hsp90-IN-25 is unique among Hsp90 inhibitors due to its high potency and selectivity for Hsp90. Similar compounds include:
Geldanamycin: An early Hsp90 inhibitor with significant toxicity issues.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile.
PU-H71: A purine-scaffold Hsp90 inhibitor with high affinity for Hsp90.
NVP-AUY922: A resorcinol-based Hsp90 inhibitor with potent anti-cancer activity .
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C29H48O10 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
(1S,2S,4R,5S,7R,8S)-7-butyl-1,3-dihydroxy-2,4,8-tris(2-methylpropoxycarbonyl)bicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C29H48O10/c1-8-9-10-18-11-19-20(26(33)37-12-15(2)3)24(30)23(28(35)39-14-17(6)7)29(36,22(19)25(31)32)21(18)27(34)38-13-16(4)5/h15-24,30,36H,8-14H2,1-7H3,(H,31,32)/t18-,19+,20-,21-,22?,23-,24?,29-/m1/s1 |
InChIキー |
UBLGARBIGKLXEF-MDLBLURWSA-N |
異性体SMILES |
CCCC[C@@H]1C[C@H]2[C@H](C([C@@H]([C@@]([C@H]1C(=O)OCC(C)C)(C2C(=O)O)O)C(=O)OCC(C)C)O)C(=O)OCC(C)C |
正規SMILES |
CCCCC1CC2C(C(C(C(C1C(=O)OCC(C)C)(C2C(=O)O)O)C(=O)OCC(C)C)O)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


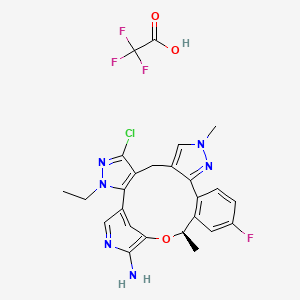
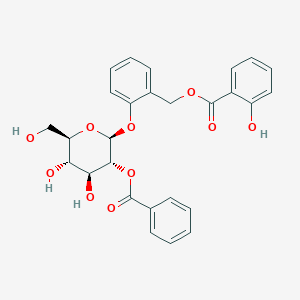

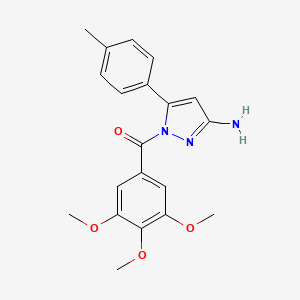

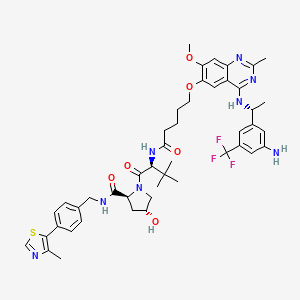

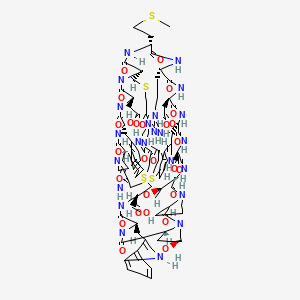
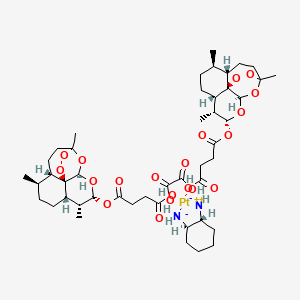
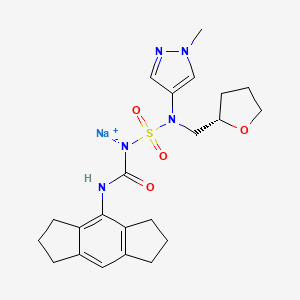

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

